

Histidine Monohydrochloride Monohydrate: A Key Component in Modern Vaccine Formulation

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Compound of Interest

Compound Name: *Histidine Monohydrochloride Monohydrate*

Cat. No.: *B1295757*

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stability of a vaccine formulation is paramount to its safety and efficacy. Histidine, and specifically its salt form **L-Histidine Monohydrochloride Monohydrate**, has emerged as a critical excipient in the formulation of numerous biopharmaceuticals, including a wide range of vaccines. Its unique physicochemical properties allow it to perform multiple functions, contributing significantly to the overall stability and shelf-life of the final product.^{[1][2]}

This document provides a detailed overview of the applications of **L-Histidine Monohydrochloride Monohydrate** in vaccine formulation, supported by quantitative data and detailed experimental protocols for its evaluation.

Multifaceted Role of Histidine in Vaccine Formulations

L-Histidine Monohydrochloride Monohydrate is a versatile excipient that addresses several challenges encountered during the formulation and storage of vaccines.^[1]

- **Buffering Agent:** With a pKa of approximately 6.0, the imidazole side chain of histidine provides excellent buffering capacity in the physiologically relevant pH range of 5.5 to 7.4.[3] This is crucial for maintaining the optimal pH for antigen stability and preventing degradation pathways such as deamidation and oxidation.[4]
- **Antigen Stabilizer:** Histidine has been shown to enhance the stability of protein antigens by reducing aggregation and hydrolysis.[5][6] It can shield the solvent-exposed hydrophobic regions on the protein surface, thereby reducing protein-protein interactions that can lead to aggregation.[7][8]
- **Adjuvant Compatibility:** In vaccines containing aluminum salt adjuvants, histidine can improve pH stability and enhance the adsorption of the antigen to the adjuvant, which is often a critical factor for immunogenicity.[5][6][9]
- **Cryo- and Lyo-protectant:** During freeze-drying (lyophilization) and frozen storage, histidine can act as a cryoprotectant and lyoprotectant, helping to preserve the native conformation of the antigen.[1]
- **Antioxidant Properties:** The imidazole ring of histidine can act as a scavenger of reactive oxygen species, offering protection against oxidative damage to the antigen.[10]

Quantitative Data Summary

The concentration of histidine in a vaccine formulation is a critical parameter that must be optimized. The following tables summarize typical concentration ranges and comparative stability data.

Table 1: Typical Concentration Ranges of Histidine in Biopharmaceutical Formulations

| Formulation Type | Typical Histidine Concentration (mM) | pH Range | Reference(s) |
|-----------------------|--------------------------------------|-----------|--------------|
| Liquid Vaccines | 5 - 50 | 5.5 - 7.0 | [3][5] |
| Lyophilized Vaccines | 10 - 50 | 6.0 - 7.0 | [11] |
| Monoclonal Antibodies | 10 - 20 | 5.8 - 6.5 | [12] |

Table 2: Illustrative Comparative Stability Data of a Model Vaccine Formulation

| Formulation | Histidine (mM) | Storage Condition | Time (Months) | Aggregates (%) | Antigen Recovery (%) |
|-------------|----------------|-------------------|---------------|----------------|----------------------|
| A | 0 | 2-8°C | 6 | 8.5 | 90.2 |
| B | 10 | 2-8°C | 6 | 2.1 | 98.5 |
| C | 20 | 2-8°C | 6 | 1.8 | 99.1 |
| A | 0 | 25°C | 3 | 15.2 | 82.4 |
| B | 10 | 25°C | 3 | 5.3 | 94.1 |
| C | 20 | 25°C | 3 | 4.9 | 95.3 |

Note: Data presented is illustrative and based on typical findings in stability studies. Actual results will vary depending on the specific antigen and formulation.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the role of histidine in a vaccine formulation.

Protocol 1: Preparation of Histidine-Buffered Saline (HBS)

This protocol describes the preparation of a stock solution of Histidine-Buffered Saline, a common buffer used in vaccine formulations.

Materials:

- **L-Histidine Monohydrochloride Monohydrate**
- Sodium Chloride (NaCl)
- Water for Injection (WFI)

- Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
- Sterile filter (0.22 μ m)

Procedure:

- For a 10X stock solution of 100 mM Histidine, 1.5 M NaCl:
 - Dissolve 20.96 g of **L-Histidine Monohydrochloride Monohydrate** in 800 mL of WFI.
 - Add 87.66 g of NaCl and stir until fully dissolved.
- Adjust the pH to the desired value (e.g., 6.5) using HCl or NaOH.
- Bring the final volume to 1 L with WFI.
- Sterile filter the solution using a 0.22 μ m filter into a sterile container.
- Store the 10X HBS at 2-8°C. Dilute 1:10 with WFI to create a 1X working solution.

Protocol 2: Evaluation of pH Stability

This protocol outlines a method to assess the buffering capacity of histidine in a vaccine formulation during storage.

Materials:

- Vaccine formulation with and without histidine
- pH meter, calibrated
- Temperature-controlled storage chambers (e.g., 2-8°C, 25°C, 40°C)

Procedure:

- Prepare two batches of the vaccine formulation: one with the optimized concentration of histidine and a control batch without histidine (e.g., using a phosphate or citrate buffer, or no buffer if appropriate).

- Measure and record the initial pH of both formulations at room temperature.
- Aliquot the formulations into appropriate vials and place them in the different temperature-controlled storage chambers.
- At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each storage condition.
- Allow the vials to equilibrate to room temperature.
- Measure and record the pH of each sample.
- Compare the pH stability of the histidine-containing formulation to the control. A stable formulation will exhibit minimal pH change over time and across different temperatures.^[13]

Protocol 3: Quantification of Antigen Aggregation by Size-Exclusion Chromatography (SEC)

This protocol details the use of SEC to monitor the formation of soluble aggregates in the vaccine formulation.^{[2][14]}

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Size-Exclusion Chromatography column (e.g., TSKgel G3000SWxl)
- Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
- Vaccine formulation samples (with and without histidine) stored under various conditions
- Protein standard for calibration

Procedure:

- Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

- Inject a known amount of the protein standard to determine the retention times for the monomeric and aggregated forms.
- Inject the vaccine formulation samples.
- Monitor the eluent at 280 nm (or another appropriate wavelength for the specific antigen).
- Identify and integrate the peaks corresponding to the monomer and high molecular weight species (aggregates).
- Calculate the percentage of aggregates in each sample using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
- Compare the percentage of aggregates in the histidine-containing formulation to the control over time to assess the stabilizing effect of histidine.^[7]

Protocol 4: Assessment of Antigen Adsorption to Aluminum Adjuvant

This protocol describes a method to determine the extent of antigen adsorption to an aluminum adjuvant in the presence of histidine.

Materials:

- Vaccine formulation containing an aluminum adjuvant (e.g., Alhydrogel®) with and without histidine
- Centrifuge
- Protein quantification assay (e.g., Micro BCA™ Protein Assay Kit)
- Spectrophotometer

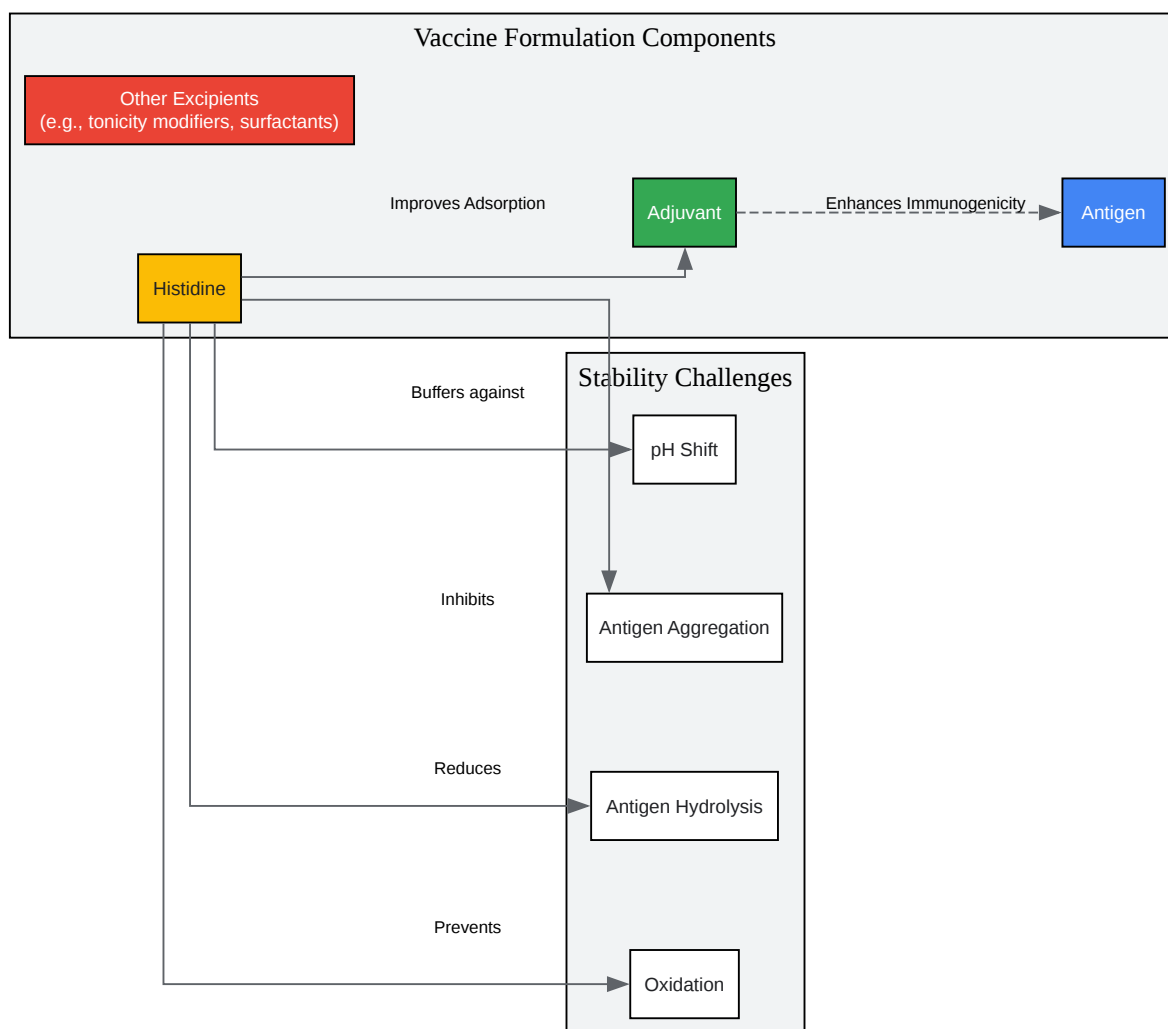
Procedure:

- Prepare the vaccine formulations as described in Protocol 2.

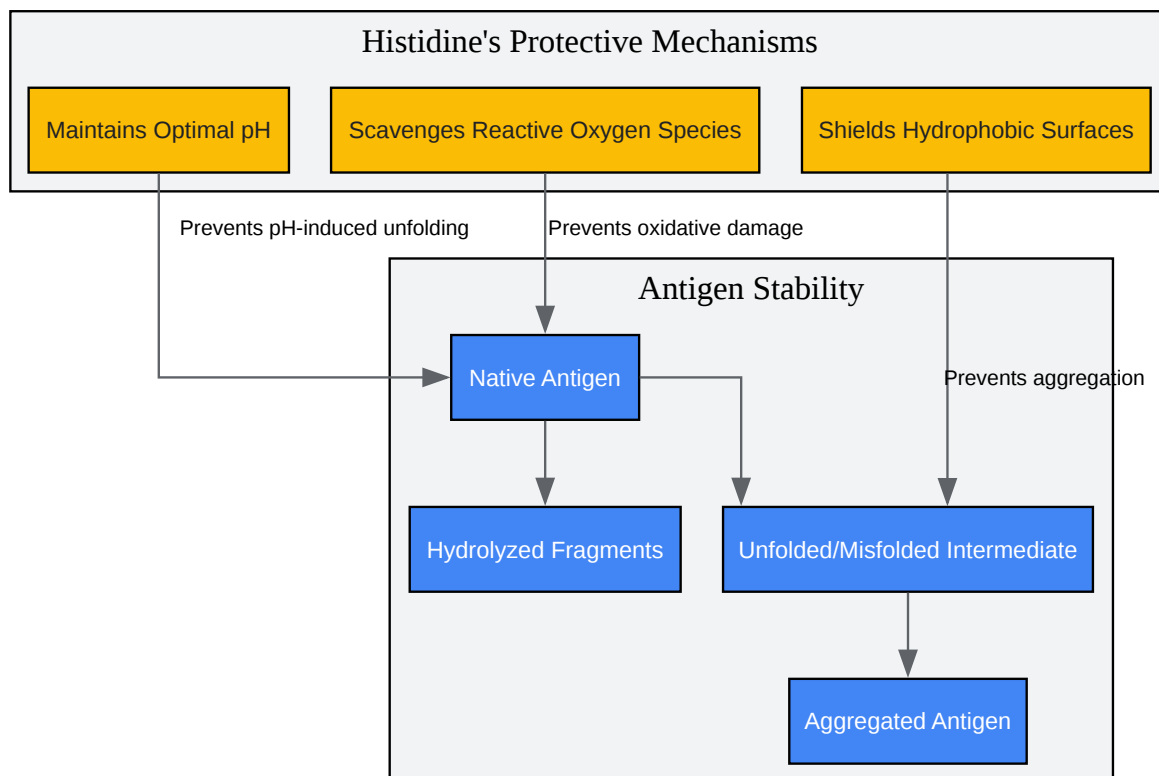
- Immediately after preparation (time zero) and at subsequent stability time points, gently mix the vaccine vials to ensure a homogenous suspension.
- Transfer an aliquot of each formulation to a microcentrifuge tube.
- Centrifuge the tubes at a speed sufficient to pellet the adjuvant (e.g., 10,000 x g for 10 minutes).
- Carefully collect the supernatant without disturbing the pellet. The supernatant contains the non-adsorbed antigen.
- Quantify the protein concentration in the supernatant using a suitable protein assay.
- Calculate the percentage of adsorbed antigen using the formula: $\% \text{ Adsorption} = \frac{(\text{Total Antigen} - \text{Non-adsorbed Antigen})}{\text{Total Antigen}} \times 100$
- Compare the adsorption profiles of the formulations with and without histidine to determine its impact on antigen-adjuvant interaction.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of histidine in vaccine formulations.







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